molecular formula C19H21NO B1613353 3-Methyl-3'-pyrrolidinomethyl benzophenone CAS No. 898793-94-7

3-Methyl-3'-pyrrolidinomethyl benzophenone

Cat. No. B1613353
CAS RN: 898793-94-7
M. Wt: 279.4 g/mol
InChI Key: GQSYNYJMCDVEOH-UHFFFAOYSA-N
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Description

3-Methyl-3'-pyrrolidinomethyl benzophenone (MPMBP) is a versatile organic compound with a wide range of applications in the scientific and industrial fields. It is a colorless, crystalline solid that is insoluble in water, but soluble in organic solvents. It is widely used as a reagent in organic synthesis, as well as in the production of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

3-Methyl-3'-pyrrolidinomethyl benzophenone is widely used in scientific research due to its highly versatile nature. It can be used as a reagent in organic synthesis, as a catalyst in various reactions, and as a precursor for the synthesis of other organic compounds. Additionally, it can be used to prepare polymers and other materials for use in a variety of applications.

Mechanism of Action

3-Methyl-3'-pyrrolidinomethyl benzophenone acts as a catalyst in various reactions due to its ability to form a stable complex with the reactants. This complex is formed when the electron-rich benzophenone group of 3-Methyl-3'-pyrrolidinomethyl benzophenone interacts with the electron-poor substrate molecules. This interaction facilitates the formation of a new bond between the substrate molecules, allowing for the desired reaction to take place.
Biochemical and Physiological Effects
3-Methyl-3'-pyrrolidinomethyl benzophenone has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to be an effective inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines. Additionally, 3-Methyl-3'-pyrrolidinomethyl benzophenone has been found to be an effective inhibitor of the enzyme aldose reductase, which is involved in the metabolism of glucose.

Advantages and Limitations for Lab Experiments

3-Methyl-3'-pyrrolidinomethyl benzophenone has a number of advantages and limitations when used in lab experiments. One of the main advantages of 3-Methyl-3'-pyrrolidinomethyl benzophenone is its high solubility in organic solvents, which makes it easy to use in a variety of experiments. Additionally, 3-Methyl-3'-pyrrolidinomethyl benzophenone has a low toxicity and is relatively non-reactive, making it safe to handle in the lab. However, 3-Methyl-3'-pyrrolidinomethyl benzophenone is insoluble in water, which can be a limitation when using it in water-based experiments.

Future Directions

The versatility of 3-Methyl-3'-pyrrolidinomethyl benzophenone has made it an attractive target for further research. Potential future directions for 3-Methyl-3'-pyrrolidinomethyl benzophenone include its use as a catalyst in the synthesis of other organic compounds, as well as its use in the production of polymers and other materials. Additionally, further research could be conducted on the biochemical and physiological effects of 3-Methyl-3'-pyrrolidinomethyl benzophenone, as well as its potential therapeutic applications.

properties

IUPAC Name

(3-methylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-15-6-4-8-17(12-15)19(21)18-9-5-7-16(13-18)14-20-10-2-3-11-20/h4-9,12-13H,2-3,10-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSYNYJMCDVEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643180
Record name (3-Methylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3'-pyrrolidinomethyl benzophenone

CAS RN

898793-94-7
Record name (3-Methylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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